1-Amino-1-methylguanidine chemical and physical properties
1-Amino-1-methylguanidine chemical and physical properties
An In-Depth Technical Guide to 1-Amino-1-Methylguanidine: Physicochemical Profiling, Synthesis, and Pharmaceutical Applications
Executive Summary
1-Amino-1-methylguanidine (also known systematically as 1-methylhydrazine-1-carboximidamide) is a highly polar, low-molecular-weight hydrazinecarboximidamide derivative. While structurally simple, it serves as a critical bifunctional building block in advanced organic synthesis, agrochemical development, and pharmaceutical design. As a methylated analog of aminoguanidine—a well-documented inhibitor of Nitric Oxide Synthase (NOS) and Advanced Glycation End-products (AGEs)—the addition of the N1-methyl group fundamentally alters the molecule's nucleophilicity, steric profile, and hydrogen-bonding capacity.
This whitepaper provides a comprehensive analysis of 1-amino-1-methylguanidine, detailing its computed physicochemical properties, the mechanistic rationale behind its synthesis, and its validated applications in generating complex bioactive heterocycles such as 1,2,4-triazoles.
Physicochemical and Structural Properties
Understanding the physical and chemical properties of 1-amino-1-methylguanidine is essential for predicting its behavior in biological systems and organic solvents. The molecule (SMILES: CN(C(=N)N)N) features a central guanidine core where one nitrogen is substituted with both an amino group and a methyl group.
Due to the highly basic nature of the guanidine moiety (typical pKa ~13), 1-amino-1-methylguanidine exists predominantly in its protonated form (1-amino-1-methylguanidinium) at physiological pH. This profound basicity, combined with its high polarity, results in exceptional aqueous solubility and poor passive membrane permeability, as reflected by its negative XLogP3-AA value.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
| Molecular Weight | 88.11 g/mol | Highly efficient ligand efficiency (LE) metric in fragment-based drug discovery. |
| Exact Mass | 88.074896 Da | Critical for high-resolution mass spectrometry (HRMS) identification. |
| XLogP3-AA | -1.5 | Highly hydrophilic; requires salt-form isolation (e.g., sulfate/hydrochloride) for handling. |
| Topological Polar Surface Area (TPSA) | 79.1 Ų | High polarity restricts blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 3 | Strong capacity for target-site anchoring (e.g., enzyme active sites). |
| Hydrogen Bond Acceptors | 2 | Facilitates robust coordination with transition metals or acidic residues. |
| Rotatable Bonds | 1 | Low conformational entropy penalty upon target binding. |
Data sourced and verified from the PubChem Compound Database[1].
Mechanistic Grounding: The Impact of N1-Methylation
In drug design, the transition from a primary amine or unsubstituted guanidine to a methylated derivative is rarely arbitrary. The N1-methylation of the aminoguanidine scaffold introduces specific physicochemical and pharmacological shifts.
Mechanistically, the methyl group serves three primary functions:
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Regioselective Directing Group: In the synthesis of heterocycles (like triazoles), the methyl group sterically blocks one nitrogen, forcing cyclization to occur exclusively at the unsubstituted nitrogens, thereby preventing the formation of undesired regioisomers.
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Modulation of Basicity and Nucleophilicity: The electron-donating nature of the methyl group slightly increases the electron density on the adjacent nitrogen, altering its reactivity profile compared to unsubstituted aminoguanidine.
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Target Specificity: In enzyme inhibition (such as NOS isoforms), the active site pocket has strict steric requirements. The methyl group can induce steric clashes with off-target enzymes while perfectly filling a hydrophobic sub-pocket in the target enzyme, enhancing selectivity.
Logical flow detailing the physicochemical and pharmacological impacts of N1-methylation.
Experimental Methodology: Synthesis of 1-Amino-1-methylguanidine Sulfate
The synthesis of 1-amino-1-methylguanidine requires careful control of reaction conditions due to the competing nucleophilic sites on the precursor, 1-methylhydrazine. The most robust and scalable method involves the guanylation of 1-methylhydrazine using S-methylisothiourea sulfate.
Self-Validating Protocol Rationale: This protocol relies on the evolution of methanethiol gas as an in-process control. The cessation of gas evolution physically validates the completion of the reaction. Furthermore, because the free base of 1-amino-1-methylguanidine is highly water-soluble and virtually impossible to extract via standard organic-aqueous partitioning, the reaction is designed to directly precipitate the product as a stable sulfate salt.
Step-by-Step Synthesis Protocol
Reagents:
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1-Methylhydrazine (Caution: Toxic, suspected carcinogen)
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S-Methylisothiourea sulfate
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Distilled Water
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Sodium hypochlorite (Bleach) for the gas scrubber
Procedure:
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Apparatus Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stir bar, and a gas outlet tube. Route the gas outlet into a secondary trap containing a concentrated sodium hypochlorite (bleach) solution. Causality: The reaction produces methanethiol ( CH3SH ), a highly toxic gas with an offensive odor. The bleach trap oxidizes the methanethiol to odorless, water-soluble methanesulfonic acid, ensuring operator safety.
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Reagent Mixing: Dissolve 1.0 equivalent of S-methylisothiourea sulfate in a minimal volume of distilled water. Cool the solution to 0–5 °C using an ice bath.
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Addition: Dropwise, add 1.1 equivalents of 1-methylhydrazine to the aqueous solution. Causality: The slight excess of 1-methylhydrazine ensures complete consumption of the guanylating agent, which is harder to remove during purification.
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Reflux and Monitoring: Gradually heat the mixture to reflux (approx. 80–90 °C). Monitor the reaction by observing the bubbling in the bleach trap. Continue refluxing for 4 to 6 hours until gas evolution completely ceases, indicating the exhaustion of the S-methylisothiourea.
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Crystallization: Remove the heat and allow the reaction mixture to cool slowly to room temperature, then transfer it to a 4 °C refrigerator overnight. The high polarity of the sulfate salt forces it to crystallize out of the cooling aqueous solution.
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Isolation: Filter the resulting white crystals under a vacuum. Wash the filter cake with ice-cold ethanol to remove any unreacted 1-methylhydrazine and trace impurities. Dry under a high vacuum to yield 1-amino-1-methylguanidine sulfate.
Step-by-step synthesis workflow of 1-amino-1-methylguanidine sulfate with safety protocols.
Applications in Drug Development and Agrochemicals
The primary utility of 1-amino-1-methylguanidine lies in its ability to act as a precursor for highly substituted heterocyclic rings, which are privileged scaffolds in medicinal chemistry.
Agrochemical Innovations: Recent advancements in pest control have utilized 1-amino-1-methylguanidine to synthesize 5-(1,2,4-triazole-5-yl) benzoic acid amide derivatives. According to patent WO2020036134A1[2][3], 1-amino-1-methylguanidine sulfate is reacted with perfluoropropionic acid derivatives under basic conditions (pH 8, adjusted via sodium hydrogen carbonate) to form complex triazole rings. The N-methyl group from the starting material becomes the 1-methyl substituent on the resulting triazole ring. These specific structural modifications have been shown to overcome pest resistance mechanisms that plague older generations of acaricides and insecticides, providing a highly targeted, low-toxicity profile for agricultural use.
Computational and Pharmacological Modeling: In computational drug design, accurate force fields are required to simulate the binding of guanidine derivatives to target proteins. The GROMACS Compound Database has explicitly parameterized 1-amino-1-methylguanidine (Compound ID: 3074037) using the Generalized Amber Force Field (GAFF) and OPLS/AA[4]. This allows researchers to perform high-fidelity molecular dynamics (MD) simulations, predicting how the N-methyl group alters the hydration shell and binding free energy when interacting with enzymes like Nitric Oxide Synthase (NOS) or when utilized as a surrogate for arginine side chains in peptidomimetics[5].
References
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National Center for Biotechnology Information (NCBI). "Hydrazinecarboximidamide, 1-methyl- (CID 3848779)." PubChem Compound Database. URL:[Link]
- Kagaku Kogyo Co., Ltd. "5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent." WIPO Patent WO2020036134A1, Google Patents.
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VirtualChemistry.org. "GROMACS Compound Database: 1-amino-1-methylguanidine." Uppsala University. URL:[Link]
- Zuckermann, R. N., et al. "Aminimide-containing molecules and materials as molecular recognition agents." US Patent US6271195B1, Google Patents.
Sources
- 1. Hydrazinecarboximidamide, 1-methyl- | C2H8N4 | CID 3848779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2020036134A1 - 5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent - Google Patents [patents.google.com]
- 3. WO2020036134A1 - 5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent - Google Patents [patents.google.com]
- 4. virtualchemistry.org - GROMACS Compound Database [virtualchemistry.org]
- 5. US6271195B1 - Aminimide-containing molecules and materials as molecular recognition agents - Google Patents [patents.google.com]
